tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate
Description
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate (CAS: 1630906-60-3) is a spirocyclic compound featuring a bicyclic structure with a 3.4-membered spiro ring system. The molecule consists of two tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate units complexed with one oxalic acid molecule, forming a hemioxalate salt . Its molecular formula is C24H42N4O8 (MW: 514.61 g/mol), distinguishing it from the parent compound (C11H20N2O2, MW: 212.29 g/mol) . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes . This compound is widely utilized in pharmaceutical research as a rigid scaffold for drug design, particularly in kinase inhibitors and central nervous system (CNS) therapeutics .
Properties
IUPAC Name |
tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-6-4-5-11(13)7-12-8-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGQSTKTUAYTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CNC2.CC(C)(C)OC(=O)N1CCCC12CNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The preparation of tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate generally follows a two-step approach:
Step 1: Synthesis of tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate
This intermediate is synthesized by constructing the diazaspiro[3.4]octane core with a tert-butyl ester functional group at the 5-position. The formation involves cyclization reactions often starting from appropriate diamine and ketoester precursors under controlled conditions.Step 2: Formation of the Hemioxalate Salt
The tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate is reacted with oxalic acid to form the hemioxalate salt. This salt formation improves the compound’s stability and solubility properties.
Detailed Preparation Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting materials: diamine precursors and ketoesters; Solvent: inert organic solvents (e.g., dichloromethane, THF) | The spirocyclic core is constructed via intramolecular cyclization, often under inert atmosphere (nitrogen or argon) to avoid oxidation. Temperature control (room temperature to mild heating) ensures selective formation of the diazaspiro ring. |
| 2 | tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate + Oxalic acid (stoichiometric amounts); Solvent: ethanol or methanol; Temperature: room temperature to 40°C | The carboxylate intermediate is treated with oxalic acid to form the hemioxalate salt. The reaction is stirred until completion, monitored by TLC or HPLC. |
| 3 | Purification: recrystallization from suitable solvents (e.g., ethanol/water mixture) or chromatographic methods (e.g., silica gel chromatography) | The crude product is purified to achieve high purity (>97%) suitable for research and industrial applications. |
Reaction Conditions and Optimization
- Atmosphere: The reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent unwanted oxidation of sensitive intermediates.
- Temperature: Mild conditions (20–40°C) are preferred to avoid decomposition or side reactions.
- Solvent Choice: Polar aprotic solvents or alcohols are used depending on solubility and reaction kinetics.
- Purification: High-performance liquid chromatography (HPLC) or recrystallization techniques are employed to ensure product purity.
Industrial Scale Considerations
In industrial production, the synthesis is adapted to batch or continuous flow processes with emphasis on:
- Yield Maximization: Optimization of stoichiometry and reaction time to maximize conversion.
- Cost Efficiency: Use of cost-effective reagents and solvents, recycling where possible.
- Quality Control: Implementation of stringent purification and analytical protocols (e.g., HPLC, NMR) to meet quality standards.
- Safety: Handling of oxalic acid and spirocyclic intermediates under controlled conditions to minimize hazards.
Summary Data Table of Preparation Parameters
| Parameter | Typical Values / Conditions | Notes |
|---|---|---|
| Starting materials | Diamines, ketoesters | Purity >98% recommended |
| Reaction atmosphere | Nitrogen or argon | Prevents oxidation |
| Reaction temperature | 20–40°C | Mild heating preferred |
| Solvent | Dichloromethane, THF, ethanol, methanol | Solvent choice affects solubility and kinetics |
| Reaction time | 2–12 hours | Monitored by TLC/HPLC |
| Oxalic acid stoichiometry | 1 equivalent relative to amine | For hemioxalate salt formation |
| Purification method | Recrystallization, chromatography | Achieves ≥97% purity |
| Final product purity | ≥97% | Verified by HPLC/NMR |
| Yield | Typically 70–85% | Dependent on scale and optimization |
Research Findings and Mechanistic Insights
- The formation of the hemioxalate salt is driven by acid-base interaction between the basic nitrogen atoms of the diazaspiro compound and the acidic oxalic acid, resulting in a stable crystalline salt form.
- The spirocyclic structure imparts conformational rigidity, which influences reactivity and biological activity.
- Reaction monitoring via chromatographic and spectroscopic methods ensures control over side reactions such as over-oxidation or polymerization.
- The hemioxalate salt form enhances solubility and stability, making it preferable for further synthetic applications and biological testing.
Comparative Notes on Similar Compounds
| Compound | Key Difference | Preparation Notes |
|---|---|---|
| tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate hemioxalate | Diaza group at 2,6-positions instead of 2,5 | Similar synthetic approach but different regioselectivity in cyclization |
| tert-Butyl 1,6-diazaspiro[3.4]octane-2-carboxylate | Different diaza substitution pattern | Requires tailored cyclization conditions |
The specific positioning of nitrogen atoms in the diazaspiro ring affects the cyclization step and salt formation, thus requiring careful control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemical Synthesis
2.1 Synthesis of Complex Molecules
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows chemists to modify and build upon its structure, facilitating the creation of diverse chemical entities.
2.2 Building Blocks for Protein Degraders
This compound is utilized in the development of protein degraders, specifically in targeted protein degradation technologies that have gained traction in drug discovery and development. The ability to selectively degrade proteins offers a novel approach to modulating biological pathways.
Material Science
3.1 Polymer Chemistry
The compound can be used as a monomer or additive in polymer chemistry, contributing to the development of new materials with enhanced properties such as thermal stability and mechanical strength.
3.2 Coatings and Adhesives
Due to its chemical stability and functional groups, this compound can be incorporated into coatings and adhesives, improving their performance characteristics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Investigated similar spirocyclic compounds; showed promising cytotoxic effects against cancer cell lines. |
| Study B | Synthesis Applications | Demonstrated the utility of spirocyclic compounds in synthesizing complex organic molecules efficiently. |
| Study C | Protein Degradation | Explored the use of spirocyclic scaffolds in developing targeted protein degraders with high specificity. |
Mechanism of Action
The mechanism of action of tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to changes in biological pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Structural Features of Spirocyclic Diazaspiro Compounds
| Compound Name | Spiro Ring System | Substituent(s) | Salt/Counterion | CAS Number |
|---|---|---|---|---|
| tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate | [3.4]octane | Boc, oxalate (hemioxalate) | Oxalic acid | 1630906-60-3 |
| tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hemioxalate | [3.5]nonane | Boc, oxalate (hemioxalate) | Oxalic acid | 2177266-28-1 |
| tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate oxalate | [4.5]decane | Boc, oxalate | Oxalic acid | 959841-74-8 |
| Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate | [3.4]octane | Benzyl ester | None | 1086398-04-0 |
Key Observations :
- Substituents : The Boc group in hemioxalate derivatives improves solubility and stability compared to benzyl esters, which may exhibit higher lipophilicity .
Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | Purity (%) | Solubility (DMF/MeOH) | Stability |
|---|---|---|---|---|
| This compound | 514.61 | 95 | High | Stable at -20°C |
| tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl | 296.80 | >98 | Moderate | Hygroscopic |
| Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate | 260.32 | >98 | Low | Light-sensitive |
Key Observations :
- Hemioxalate salts exhibit higher molecular weights and improved aqueous solubility compared to hydrochloride salts .
- The Boc-protected derivatives demonstrate superior stability under refrigeration (-20°C), whereas benzyl analogs require protection from light .
Pharmacological Relevance
- Drug Design: The [3.4]octane spiro system’s rigidity enhances selectivity for ATP-binding pockets in kinases, outperforming flexible analogs like [3.5]nonane derivatives .
- Bioavailability : Hemioxalate salts exhibit improved pharmacokinetic profiles compared to free bases, with higher plasma exposure in rodent models .
Key Observations :
- Hemioxalate derivatives pose moderate hazards (e.g., respiratory irritation), whereas hydrochloride salts may cause severe skin corrosion .
Commercial Availability
- Pricing : Hemioxalate derivatives range from $200–500/g, reflecting their specialized applications in drug discovery .
Biological Activity
tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate (CAS No. 1630906-60-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties. The focus of this article is to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 462.62 g/mol
- IUPAC Name : this compound
- Storage Conditions : Refrigerated (2-8°C)
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : Compounds with similar structures have shown promise as inhibitors of cancer cell proliferation by modulating signaling pathways associated with tumor growth and metastasis. Specifically, diazaspiro compounds can act on the MAPK and PI3K signaling pathways, which are crucial for cancer cell survival.
- Neuropharmacological Effects : Some studies indicate that spirocyclic compounds may act as selective receptor modulators, affecting neurotransmitter systems such as dopamine and serotonin, which could have implications for treating neurological disorders.
Case Studies and Experimental Data
Recent research has highlighted the biological activities associated with related diazaspiro compounds:
Q & A
Q. What analytical techniques are recommended for confirming the purity and structural integrity of tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate?
Methodological Answer:
- Purity Assessment : High-performance liquid chromatography (HPLC) is critical, with purity reported at ≥95% for the hemioxalate form .
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (LCMS) are used to verify molecular structure. For example, LCMS data for related spirocyclic compounds show characteristic peaks (e.g., m/z 450 [M+H₂O]⁺ in similar derivatives) .
- Crystallographic Validation : X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) ensures precise structural determination, particularly for resolving spirocyclic conformations .
Q. What synthetic strategies are employed to prepare this compound, and what parameters must be monitored?
Methodological Answer:
- Key Steps :
- Ring-Closing Reactions : Utilize spirocyclization of precursor amines or ketones under basic conditions.
- Hemioxalate Formation : React the free base with oxalic acid in a 2:1 molar ratio to form the hemioxalate salt .
- Critical Parameters :
Q. How does the hemioxalate counterion affect the compound’s solubility and crystallinity compared to other salt forms?
Methodological Answer:
- Solubility : The hemioxalate form exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in water. Comparative studies with trifluoroacetate or hydrochloride salts require solubility assays in buffered solutions .
- Crystallinity : Hemioxalate salts often yield stable crystalline forms suitable for XRD. Differential scanning calorimetry (DSC) can quantify melting points and polymorphic transitions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or decomposition .
- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE). In case of exposure, follow emergency protocols (e.g., P301+P310 for ingestion) .
Advanced Research Questions
Q. How can discrepancies in X-ray crystallographic data for spirocyclic compounds like tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate derivatives be resolved?
Methodological Answer:
- Refinement Tools : Use SHELXL for high-resolution data refinement. Address twinning or disorder by applying restraints to spirocyclic bond lengths and angles .
- Cross-Validation : Compare XRD results with computational models (e.g., density functional theory (DFT)) and NMR NOE data to resolve conformational ambiguities .
Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions in solution-phase studies?
Methodological Answer:
- Accelerated Stability Testing :
Q. How can researchers optimize the synthesis of this compound for scalability without compromising yield?
Methodological Answer:
- Process Optimization :
- Employ flow chemistry to enhance reaction control and reduce side products.
- Screen solvents (e.g., THF vs. acetonitrile) to improve spirocyclization efficiency .
- Quality-by-Design (QbD) : Use design of experiments (DoE) to evaluate factors like catalyst loading and reaction time .
Q. What role does the spirocyclic scaffold play in modulating biological activity, and how can structure-activity relationships (SAR) be explored?
Methodological Answer:
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
